Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate

説明

Introduction to Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate

Chemical Identity and Structural Characteristics

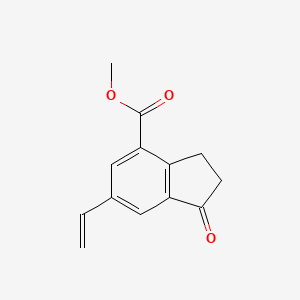

Methyl 1-oxo-6-vinyl-2,3-dihydro-1H-indene-4-carboxylate belongs to the class of indene derivatives, which feature a bicyclic framework comprising a benzene ring fused to a five-membered carbocycle. The compound’s IUPAC name, methyl 1-oxo-6-vinyl-2,3-dihydro-1H-indene-4-carboxylate , reflects its substitution pattern:

- A ketone group at position 1 of the indene system.

- A methyl ester at position 4.

- A vinyl group (-CH=CH$$_2$$) at position 6.

The molecular structure is defined by the SMILES notation O=C(C1=CC(C=C)=CC2=C1CCC2=O)OC, which encodes the bicyclic core, ester, and vinyl moieties. Key structural features include:

- Bicyclic Framework : The indene system consists of a six-membered aromatic ring fused to a partially saturated five-membered ring, with two adjacent carbon atoms shared between the rings.

- Functional Groups :

- The ketone at position 1 introduces electrophilic reactivity.

- The ester at position 4 provides sites for nucleophilic acyl substitution.

- The vinyl group at position 6 enables participation in cycloaddition or polymerization reactions.

A comparative analysis with related compounds, such as methyl indane-2-carboxylate (CAS 4254-32-4), reveals that the presence of the vinyl substituent in this compound distinguishes it from simpler indene derivatives, potentially enhancing its utility in cross-coupling reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{12}\text{O}_{3} $$ |

| Molecular Weight | 216.24 g/mol |

| SMILES | O=C(C1=CC(C=C)=CC2=C1CCC2=O)OC |

| CAS Number | 2177266-69-0 |

Historical Context and Discovery Timeline

The synthesis and characterization of methyl 1-oxo-6-vinyl-2,3-dihydro-1H-indene-4-carboxylate have not been extensively documented in public databases, suggesting it may be a relatively recent addition to the chemical literature. Its CAS registry number (2177266-69-0) implies registration after 2017, aligning with the compound’s emergence in specialty chemical catalogs such as those from BLD Pharm.

While specific details about its initial synthesis remain undisclosed, its structural analogs—such as methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-77-7) and 6,7-dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 148050-69-5)—have been studied since the mid-20th century. These precedents highlight the broader interest in functionalized indene derivatives for applications ranging from polymer precursors to bioactive intermediates.

Significance in Organic and Medicinal Chemistry

The compound’s hybrid aromatic-aliphatic structure positions it as a versatile intermediate in organic synthesis. Key areas of interest include:

- Synthetic Applications :

Medicinal Chemistry Potential :

- Indene derivatives are prevalent in drug discovery, with examples including nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. While methyl 1-oxo-6-vinyl-2,3-dihydro-1H-indene-4-carboxylate has not yet been linked to specific therapeutic applications, its structural similarity to bioactive indenes suggests potential as a scaffold for anticancer or anti-inflammatory agents.

- The vinyl substituent could enhance binding affinity to biological targets through hydrophobic interactions or serve as a site for bioconjugation.

Materials Science :

Further research is required to fully elucidate the compound’s reactivity and biological activity. Its inclusion in commercial catalogs underscores its accessibility for exploratory studies.

特性

分子式 |

C13H12O3 |

|---|---|

分子量 |

216.23 g/mol |

IUPAC名 |

methyl 6-ethenyl-1-oxo-2,3-dihydroindene-4-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-3-8-6-10-9(4-5-12(10)14)11(7-8)13(15)16-2/h3,6-7H,1,4-5H2,2H3 |

InChIキー |

PIMMSJBZYZFBIG-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC(=CC2=C1CCC2=O)C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with appropriate reagents to introduce the vinyl and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Chemical Properties and Structure

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate has the following chemical properties:

- Molecular Formula : C11H10O3

- Molecular Weight : 190.19 g/mol

- IUPAC Name : Methyl 3-oxo-1,2-dihydroindene-2-carboxylate

- CAS Number : 22955-77-7

The compound features a vinyl group and a carboxylate ester, which contribute to its reactivity and versatility in chemical reactions.

Synthetic Chemistry Applications

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate serves as a valuable intermediate in synthetic organic chemistry. Its applications include:

- Building Block for Complex Molecules : This compound can be utilized as a precursor for synthesizing more complex organic molecules, particularly those containing indene structures. It has been employed in the synthesis of various natural products and pharmaceuticals .

- Michael Addition Reactions : The compound participates in Michael addition reactions due to the electrophilic nature of the carbonyl group. This reactivity allows for the formation of new carbon-carbon bonds, facilitating the synthesis of β-substituted compounds .

Pharmaceutical Applications

In pharmaceutical chemistry, Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate has shown potential in drug development due to its unique structural characteristics:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activities against cancer cell lines. Its ability to form conjugates with biologically active molecules enhances its therapeutic potential .

- Chiral Synthesis : The compound can be utilized in asymmetric synthesis to produce chiral intermediates. This is significant for developing enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts .

Material Science Applications

The unique properties of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate also extend to material science:

- Polymer Chemistry : The vinyl group allows for polymerization reactions, making it useful in creating functionalized polymers with specific properties for applications in coatings, adhesives, and other materials .

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of novel indene derivatives from Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate that showed significant cytotoxicity against human cancer cell lines. The derivatives were synthesized through a series of reactions involving Michael additions and subsequent transformations.

Case Study 2: Development of Chiral Catalysts

Research highlighted the use of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate as a chiral building block in the synthesis of enantiomerically pure compounds. The study focused on the efficiency of this compound in catalyzing asymmetric reactions, leading to high yields of desired products.

作用機序

The mechanism by which Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in conjugation reactions, while the carbonyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Methyl Salicylate

Methyl salicylate, a simple aromatic ester, shares the methyl ester functional group with the target compound. However, its structure lacks the bicyclic framework and vinyl substituent. Key differences include:

- Volatility : Methyl salicylate is highly volatile (vapor pressure: ~0.1 mmHg at 25°C) due to its planar structure, whereas the bicyclic system of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate likely reduces volatility .

α-Pinene

Differences include:

Functional Analogues

Methyl Violet

Methyl Violet, a triarylmethane dye, differs significantly in structure but shares ester-like functionalities. Key contrasts include:

- Stability : Methyl Violet is prone to photodegradation, while the target compound’s stability under light is uncharacterized in the provided data.

Physicochemical Properties Comparison

The table below summarizes inferred properties of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate based on structural analogs and available evidence:

*Estimates based on structural features and analogous data.

生物活性

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 1092348-87-2 |

Antimicrobial Activity

Recent studies have indicated that derivatives of indene compounds exhibit significant antimicrobial properties. For example, the structural analogs of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate have demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Indene Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate | 5.0 | Staphylococcus aureus, E. coli |

| Other Analogous Compounds | 2.0 - 10.0 | Bacillus subtilis, Pseudomonas aeruginosa |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has comparable efficacy to known antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate on cancer cell lines. The compound has shown promise in inhibiting cell proliferation in various cancer types.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 20.0 |

The IC50 values suggest that the compound exhibits significant cytotoxicity, warranting further investigation into its mechanisms of action and potential for drug development.

The biological activity of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is believed to be linked to its ability to interact with cellular targets such as enzymes involved in metabolic pathways and DNA synthesis.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has revealed that modifications at specific positions on the indene ring enhance biological activity. For instance, substituents that increase lipophilicity tend to improve antimicrobial potency.

Case Studies

One notable study examined the effects of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load compared to control groups, highlighting its potential as an effective antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis: Analogous indene carboxylate derivatives are synthesized via acid-catalyzed cyclization or condensation reactions. For example, refluxing precursors (e.g., substituted indole carboxylic acids) with sodium acetate in acetic acid achieves cyclization, as demonstrated in similar indene/indole systems .

- Optimization: Adjust stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) and monitor reaction progress via TLC. Recrystallization from DMF/acetic acid mixtures improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

Q. How can thermal stability and degradation pathways be assessed experimentally?

Methodological Answer:

- TGA/DSC: Perform thermogravimetric analysis (TGA) under inert atmosphere (N) to identify decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points) .

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC to predict shelf-life .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

- Single-Crystal X-Ray Diffraction: Use SHELX software for structure refinement. Key parameters: , data-to-parameter ratio >15, and anisotropic displacement parameters for heavy atoms .

- Hydrogen Bonding Analysis: Apply graph-set notation (e.g., rings) to classify intermolecular interactions and explain polymorphism .

Q. What computational methods predict regioselectivity in derivatization reactions (e.g., vinyl group functionalization)?

Methodological Answer:

Q. How do intermolecular interactions influence supramolecular assembly in crystalline phases?

Methodological Answer:

Q. What strategies reconcile contradictory biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework: Standardize assay conditions (e.g., cell lines, IC protocols) and apply statistical weighting to resolve variability.

- Structure-Activity Landscape Modeling: Cluster derivatives by substituent effects (e.g., vinyl vs. ethoxy groups) to identify critical pharmacophores .

Contradiction Resolution in Experimental Data

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, catalyst loading). For example, a 2 factorial design identifies optimal reflux time (3–5 hours) and acetic acid volume (100 mL) .

- Robustness Testing: Vary precursor purity (±5%) to quantify yield sensitivity .

Q. Why do crystallographic studies report conflicting hydrogen-bonding networks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。